alpha-Methylbenzyl butyrate

Catalog No.
S1905908
CAS No.
3460-44-4
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methylbenzyl butyrate

CAS Number

3460-44-4

Product Name

alpha-Methylbenzyl butyrate

IUPAC Name

1-phenylethyl butanoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3

InChI Key

GGKADXREVJTZMF-UHFFFAOYSA-N

SMILES

CCCC(=O)OC(C)C1=CC=CC=C1

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CCCC(=O)OC(C)C1=CC=CC=C1
  • Flavor Research: AMBB is known as a flavoring agent, particularly with a fruity odor description []. Researchers studying flavor perception or the development of artificial flavors might use AMBB as a reference compound or to understand the interaction of similar molecules with taste receptors.

Source

[] styralyl butyrate, 3460-44-4 - The Good Scents Company ()

  • Organic Chemistry Research: As an ester molecule, AMBB could be of interest to researchers in organic chemistry studying esterification reactions, exploring the reactivity of similar functional groups, or developing new synthetic methods.

Alpha-Methylbenzyl butyrate is an organic compound with the molecular formula C₁₂H₁₆O₂. It is classified as an ester, specifically derived from the reaction of alpha-methylbenzyl alcohol and butyric acid. This compound is known for its fruity-floral aroma and is often utilized in the fragrance and flavor industries due to its pleasant scent profile, reminiscent of jasmine and stone fruits like apricot and apple .

Typical of esters, including hydrolysis, transesterification, and oxidation:

  • Hydrolysis: In the presence of water and an acid or base catalyst, alpha-methylbenzyl butyrate can be hydrolyzed to yield alpha-methylbenzyl alcohol and butyric acid. This reaction can be catalyzed by enzymes such as lipases .
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol. For example, when reacted with methanol, it can produce methyl alpha-methylbenzyl ester and butyric acid.
  • Oxidation: Under oxidative conditions, alpha-methylbenzyl butyrate may be converted into various oxidized products depending on the reagents used.

Research indicates that alpha-methylbenzyl butyrate exhibits certain biological activities. It has been studied for its potential antimicrobial properties, which may make it useful in food preservation and cosmetic formulations . Additionally, its pleasant aroma contributes to its use in aromatherapy and as a fragrance component in personal care products.

Alpha-Methylbenzyl butyrate can be synthesized through several methods:

  • Esterification: The most common method involves the direct esterification of alpha-methylbenzyl alcohol with butyric acid in the presence of an acid catalyst (such as sulfuric acid) to facilitate the reaction.
  • Transesterification: This method can also be employed using a different ester (like methyl butyrate) and alpha-methylbenzyl alcohol under suitable catalytic conditions.
  • Biocatalytic Methods: Enzymatic synthesis using lipases has gained attention due to its specificity and mild reaction conditions, leading to fewer by-products .

Alpha-Methylbenzyl butyrate finds applications in various fields:

  • Fragrance Industry: Widely used as a fragrance ingredient in perfumes, soaps, and cosmetics due to its appealing scent.
  • Flavoring Agent: Employed in food products to impart fruity flavors.
  • Aromatherapy: Utilized for its aromatic properties in essential oil blends .

Studies on interaction profiles indicate that alpha-methylbenzyl butyrate may interact with other compounds within formulations. Its compatibility with various solvents and other fragrance ingredients is crucial for formulating stable products. Research into its interactions with biological systems suggests potential synergistic effects when combined with other antimicrobial agents .

Alpha-Methylbenzyl butyrate shares structural similarities with several other esters and aromatic compounds. Here are a few notable examples:

Compound NameStructure TypeKey Characteristics
Methyl butyrateEsterFruity aroma; used in flavoring
Ethyl 2-methylbutyrateEsterFruity scent; used in perfumes
Benzyl acetateEsterSweet, fruity aroma; common in fragrances
Alpha-Methylphenethyl acetateEsterFloral notes; used in high-end perfumes

Uniqueness of Alpha-Methylbenzyl Butyrate

What sets alpha-methylbenzyl butyrate apart from these compounds is its specific combination of fruity-floral notes that closely resemble jasmine while also exhibiting a broader flavor profile that includes stone fruits. This unique scent makes it particularly valuable in both high-end perfumery and food flavoring applications .

Physical Description

colourless oily liquid with a fruity, floral odou

XLogP3

2.8

Density

0.977-0.997

Other CAS

3460-44-4

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-16

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